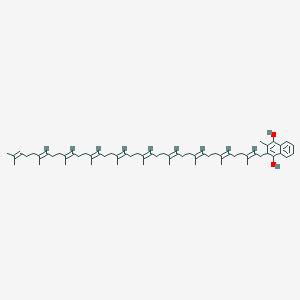

Menaquinol-10

Description

Structure

2D Structure

Properties

Molecular Formula |

C61H90O2 |

|---|---|

Molecular Weight |

855.4 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-diol |

InChI |

InChI=1S/C61H90O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44,62-63H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+ |

InChI Key |

WLKIROMWGYXJMA-UQUNHUMXSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O |

Origin of Product |

United States |

Biosynthesis Pathways of Menaquinones Relevant to Menaquinol 10

The Classical Menaquinone Biosynthesis Pathway

The classical menaquinone biosynthesis pathway is a well-characterized route that converts the central metabolite chorismate into the naphthoquinone ring of menaquinones through a series of enzymatic reactions. oup.comtandfonline.com This pathway involves a set of enzymes encoded by the men genes (menF, menD, menH, menC, menE, menB, menA, and ubiE/menG). royalsocietypublishing.orgoup.com The initial steps of this pathway, up to the formation of 1,4-dihydroxy-2-naphthoate (DHNA), are carried out by soluble enzymes in the cytoplasm. asm.org The subsequent reactions, involving the attachment of the isoprenoid side chain and methylation, are typically membrane-associated. royalsocietypublishing.org

The biosynthesis of the menaquinone nucleus originates from the shikimate pathway, a crucial metabolic route in bacteria, fungi, and plants for the production of aromatic compounds. asm.orgnih.govchemrxiv.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, into chorismate. researchgate.netacs.org

Chorismate stands at a major metabolic branch point, serving as the precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, siderophores, and quinones, including both menaquinone and ubiquinone. nih.govchemrxiv.orggenome.jp While both quinones derive from chorismate, their biosynthetic pathways diverge immediately. asm.org For menaquinone synthesis, the first committed step is the isomerization of chorismate to isochorismate. asm.orgmdpi.com

Following the formation of chorismate, a specific cascade of enzymatic reactions synthesizes the characteristic naphthoquinone head of menaquinones. Each step is catalyzed by a dedicated 'Men' enzyme, leading to the sequential formation of key intermediates.

The first committed step in the classical menaquinone biosynthesis pathway is the conversion of chorismate to isochorismate. mdpi.comnih.gov This isomerization is catalyzed by the enzyme Isochorismate Synthase, encoded by the menF gene. nih.govebi.ac.uk MenF is distinct from another isochorismate synthase, EntC, which is primarily involved in the biosynthesis of the siderophore enterobactin. ebi.ac.ukresearchgate.net While both enzymes produce isochorismate, the product of MenF is channeled specifically into menaquinone synthesis. ebi.ac.ukresearchgate.net The MenF-catalyzed reaction is irreversible and requires Mg²⁺ as a cofactor. nih.gov

| Enzyme | Gene | Organism Studied | Substrate | Product | Key Characteristics |

| Isochorismate Synthase | menF | Escherichia coli | Chorismate | Isochorismate | A homodimer, with a subunit molecular mass of 48 kDa. nih.gov The enzyme's activity is stimulated by reducing agents and inhibited by the cysteine-modifying reagent N-ethylmaleimide. nih.gov Lys190 has been identified as the catalytic base. ebi.ac.ukrcsb.org |

Following the formation of isochorismate, the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, encoded by menD, catalyzes the next step. royalsocietypublishing.orgusask.ca MenD is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates a Stetter-like conjugate addition. mdpi.comnih.gov It catalyzes the reaction between isochorismate and α-ketoglutarate (which is first decarboxylated) to form SEPHCHC. nih.govresearchgate.netacs.org This reaction is considered the first committed step that directs intermediates exclusively toward menaquinone synthesis. usask.caresearchgate.net

| Enzyme | Gene | Organism Studied | Substrates | Product | Key Characteristics |

| SEPHCHC Synthase | menD | Escherichia coli, Bacillus subtilis | Isochorismate, α-ketoglutarate | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) | Thiamine diphosphate (ThDP) and a divalent metal ion (e.g., Mg²⁺) are required cofactors. usask.canih.gov The enzyme was initially thought to be bifunctional but is now understood to be a monofunctional SEPHCHC synthase. nih.gov |

The intermediate SEPHCHC is unstable and is processed by two subsequent enzymes, MenH and MenC. nih.govnih.gov First, the enzyme encoded by menH catalyzes the elimination of the enolpyruvyl group from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). royalsocietypublishing.orgnih.gov

Subsequently, o-succinylbenzoate (OSB) synthase, encoded by the menC gene, catalyzes the dehydration of SHCHC to form the aromatic compound o-succinylbenzoate (OSB). nih.govwikipedia.orgmybiosource.com This step establishes the aromatic ring system that will become part of the final naphthoquinone structure.

| Enzyme | Gene | Organism Studied | Substrate | Product | Key Characteristics |

| SHCHC hydrolase | menH | E. coli | SEPHCHC | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) | Catalyzes the cleavage of the pyruvate (B1213749) moiety from SEPHCHC. nih.gov |

| o-Succinylbenzoate Synthase | menC | E. coli | SHCHC | o-Succinylbenzoate (OSB) | A member of the enolase superfamily. wikipedia.org It is a monomeric protein that requires Mg²⁺ for its catalytic activity. nih.govwikipedia.org Lys133 acts as the catalytic base and acid in the dehydration reaction. wikipedia.orgebi.ac.uk |

The final step in this section of the pathway involves the activation of o-succinylbenzoate by MenE, an o-succinylbenzoate-CoA synthetase. nih.govgoogle.com MenE is a member of the ANL (Acyl-CoA synthetase, Nonribosomal peptide synthetase adenylation domain, Luciferase) family of enzymes. nih.govacs.org It catalyzes the ATP-dependent ligation of Coenzyme A (CoA) to OSB. acs.org The reaction proceeds through a two-step mechanism involving the formation of a tightly bound o-succinylbenzoyl-AMP (OSB-AMP) intermediate, followed by the reaction with CoA to produce o-succinylbenzoyl-CoA (OSB-CoA) and release AMP. nih.govgoogle.com

| Enzyme | Gene | Organism Studied | Substrates | Product | Key Characteristics |

| o-Succinylbenzoate-CoA Synthetase | menE | E. coli, S. aureus, M. tuberculosis | o-Succinylbenzoate (OSB), ATP, Coenzyme A (CoA) | o-Succinylbenzoyl-CoA (OSB-CoA), AMP, Pyrophosphate (PPi) | Catalyzes CoA ligation via an acyl-adenylate intermediate. researchgate.netnih.gov Requires a divalent cation like Mg²⁺. nih.gov This enzyme is a target for the development of novel antibacterial agents. nih.govacs.org |

Enzymatic Cascade and Key Intermediates

MenB and Subsequent Reactions

A crucial step in the classical menaquinone biosynthesis pathway is catalyzed by the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase, encoded by the menB gene. rsc.org This enzyme facilitates a Dieckmann-type condensation of o-succinylbenzoyl-coenzyme A (OSB-CoA) to form the bicyclic naphthoquinone ring structure, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). rsc.orgnih.govmdpi.com The product of the MenB reaction was identified as DHNA-CoA through mass spectrometry in Mycobacterium tuberculosis. nih.gov Structural and mutagenesis studies have identified Asp-192 and Tyr-287 as essential catalytic residues in the active site of MenB. nih.gov Following the MenB-catalyzed reaction, a thioesterase, which in some organisms is encoded by the yfbB gene, hydrolyzes DHNA-CoA to yield 1,4-dihydroxy-2-naphthoate (DHNA). mdpi.com

1,4-Dihydroxy-2-naphthoate Prenyltransferase (MenA) Activity

The membrane-bound enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase, encoded by the menA gene, catalyzes the attachment of the isoprenoid side chain to the DHNA ring. wikipedia.orgnih.govuniprot.orgnih.gov This prenylation step is a key determinant of the final menaquinone homolog produced. For the synthesis of menaquinol-10, MenA utilizes a 50-carbon decaprenyl diphosphate as the substrate. The enzyme attaches this long side chain to DHNA, leading to the formation of demethylthis compound. wikipedia.org This reaction is a critical, membrane-associated step in the pathway. nih.govnih.gov In Escherichia coli, MenA is also known as 1,4-dihydroxy-2-naphthoate octaprenyltransferase, reflecting its role in attaching an octaprenyl side chain in that organism. nih.govuniprot.orgebi.ac.uk

Methyltransferase Activity (MenG)

The final step in the formation of the menaquinone molecule involves a methylation reaction catalyzed by demethylmenaquinone (B1232588) methyltransferase, encoded by the menG gene. uniprot.orgebi.ac.uknih.gov This enzyme transfers a methyl group from S-adenosyl-L-methionine to the demethylthis compound intermediate, yielding this compound. uniprot.org In some bacteria, such as Mycobacterium smegmatis, MenG is an essential protein associated with the intracellular membrane domain. nih.govnih.gov Inhibition of MenG has been shown to be detrimental to the growth of M. tuberculosis, highlighting its importance in menaquinone homeostasis. nih.govasm.org

Isoprenoid Side Chain Elongation and Integration

The characteristic long isoprenoid side chain of this compound is synthesized separately and then integrated with the naphthoquinone ring. The length of this chain is crucial for the molecule's function and is determined by specific enzymatic processes.

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

In most bacteria, the precursors for the isoprenoid side chain, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway. nih.govtandfonline.com This pathway utilizes glyceraldehyde-3-phosphate and pyruvate as initial substrates. nih.gov A series of enzymatic reactions then convert these precursors into IPP and DMAPP, the fundamental building blocks of isoprenoids. tandfonline.com Overexpression of genes in the MEP pathway, such as dxs and dxr, has been shown to increase the production of menaquinones, indicating the pathway's direct contribution to the supply of isoprenoid precursors. acs.orgnih.gov

Enzymatic Mechanisms Determining Isoprenyl Chain Length (e.g., for MK-10)

The length of the isoprenoid side chain is determined by prenyl diphosphate synthases, also known as isoprenyl diphosphate synthases (IDS). nih.govresearchgate.net These enzymes catalyze the sequential head-to-tail condensation of IPP molecules onto an allylic diphosphate starter molecule, such as DMAPP, farnesyl diphosphate (FPP), or geranylgeranyl diphosphate (GGPP). researchgate.netiastate.edu The specific IDS enzyme dictates the final length of the polyprenyl diphosphate chain. For the synthesis of the C50 side chain of this compound, a specific decaprenyl diphosphate synthase is required.

Research in Staphylococcus aureus has shown that the enzyme HepT, a polyprenyl diphosphate synthase, is responsible for defining the isoprenoid chain length of menaquinones. frontiersin.org A specific amino acid substitution in HepT can lead to the production of longer-chain menaquinones, including MK-10. frontiersin.org The mechanism of chain length determination is thought to involve the size of amino acid residues in the active site of the prenyltransferase, which can influence the final length of the isoprenoid product. winona.edu

The Alternative (Futalosine) Biosynthesis Pathway

In addition to the classical pathway, some bacteria utilize an alternative route for menaquinone biosynthesis known as the futalosine (B117586) pathway. nih.govnih.govscienceopen.com This pathway also starts from chorismate but proceeds through a different set of intermediates to produce the naphthoquinone ring. nih.gov Four enzymes, encoded by the mqnABCD genes, are involved in converting chorismate to 1,4-dihydroxy-6-naphthoate. nih.gov While the subsequent steps to form the final menaquinone molecule are not fully elucidated, they are presumed to involve prenylation and methylation reactions similar to the classical pathway. nih.gov

The futalosine pathway is found in a broad taxonomic range of prokaryotes, including both aerobic and anaerobic organisms, and is thought to have evolved earlier than the classical pathway. nih.govnih.govscienceopen.com Interestingly, most organisms possess either the classical or the futalosine pathway, with very few having both. scienceopen.com For instance, Chlamydia trachomatis has been shown to possess a functional futalosine pathway for the synthesis of menaquinone-7 (B21479). biorxiv.orgduke.edu

Distinct Precursors and Enzymes (e.g., MqnABCD)

The classical menaquinone biosynthesis pathway involves a series of enzymes encoded by the men genes (menF, menD, menH, menC, menE, menB). oup.com This pathway converts chorismate to 1,4-dihydroxy-2-naphthoate, the immediate precursor to the naphthoquinone ring of menaquinone. nih.govoup.com

In contrast, the futalosine pathway , also known as the alternative pathway, utilizes a different set of enzymes encoded by the mqn genes (mqnA, mqnB, mqnC, mqnD). nih.govoup.com This pathway transforms chorismate into 1,4-dihydroxy-6-naphthoate. nih.govoup.com The initial and mechanistically distinct step is catalyzed by MqnA, a chorismate dehydratase. chemrxiv.org MqnC, a radical SAM enzyme, is responsible for the cyclization of dehypoxanthine futalosine (DHFL) to cyclic dehypoxanthine futalosine (CDHFL). uniprot.org

Following the synthesis of the naphthoquinone head group by either pathway, the final steps involve the attachment of a polyprenyl side chain. In the case of this compound, this would be a decaprenyl diphosphate chain. This prenylation is catalyzed by a polyprenyltransferase, such as MenA. researchgate.netnih.gov The final methylation step is carried out by a methyltransferase, like MenG (also known as UbiE), to produce the mature menaquinone. researchgate.netnih.gov

Table 1: Key Enzymes in Menaquinone Biosynthesis Pathways

| Pathway | Gene | Enzyme Name | Function |

|---|---|---|---|

| Classical | menF | Isochorismate synthase | Converts chorismate to isochorismate oup.com |

| menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | First committed step in the classical pathway royalsocietypublishing.orgroyalsocietypublishing.org | |

| menH | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase | Involved in the conversion to o-succinylbenzoate acs.org | |

| menC | o-succinylbenzoate synthase | Catalyzes the formation of o-succinylbenzoate acs.org | |

| menE | o-succinylbenzoate-CoA ligase | Activates o-succinylbenzoate acs.org | |

| menB | Naphthoate synthase | Catalyzes the formation of the naphthoate ring acs.org | |

| Futalosine | mqnA | Chorismate dehydratase | First step in the futalosine pathway chemrxiv.org |

| mqnB | Involved in the futalosine pathway | ||

| mqnC | Cyclic dehypoxanthine futalosine synthase | Catalyzes the cyclization of DHFL uniprot.org | |

| mqnD | Involved in the futalosine pathway | ||

| Common Steps | menA | Polyprenyltransferase | Attaches the isoprenoid side chain researchgate.netnih.gov |

| menG/ubiE | Demethylmenaquinone methyltransferase | Final methylation step researchgate.netnih.gov |

Comparative Analysis of Classical vs. Futalosine Pathways in Prokaryotes

Phylogenetic studies suggest that the futalosine pathway is evolutionarily older than the classical pathway. nih.govoup.com The futalosine pathway is found in a broader taxonomic range of prokaryotes, including both aerobic, facultatively anaerobic, and strictly anaerobic organisms. nih.govoup.comscienceopen.com In contrast, the classical pathway is predominantly found in aerobic or facultatively anaerobic prokaryotes. nih.govoup.com This suggests that the futalosine pathway may have been crucial for menaquinone biosynthesis in early, anaerobic life forms. oup.com

While the classical pathway is present in about 32.1% of prokaryotic proteomes studied, the futalosine pathway is found in approximately 13.2%. nih.govscienceopen.com Interestingly, very few organisms possess both pathways. scienceopen.com The distribution of these pathways across different prokaryotic phyla highlights their distinct evolutionary trajectories and adaptation to different metabolic lifestyles. nih.gov

Genetic and Allosteric Regulation of Menaquinone Biosynthesis

The biosynthesis of menaquinones is a tightly controlled process, regulated at both the genetic and protein levels to maintain cellular homeostasis and prevent the accumulation of potentially toxic redox-active intermediates. royalsocietypublishing.orgnih.govresearchgate.net

Transcriptional Regulation and Gene Clusters

The genes encoding the enzymes for menaquinone biosynthesis are often organized into clusters, or operons, on the bacterial chromosome. nih.govnih.gov For example, in Bacillus subtilis, the men genes are clustered, and their expression is transcriptionally regulated. nih.govnih.gov Studies have shown that the activity of the men promoter is maximal at the beginning of sporulation and then decreases. nih.gov This regulation is influenced by the carbon source available, with non-fermentable carbon sources leading to increased activity of the menp1 promoter in the late post-exponential phase. nih.gov

In Streptomyces, the expression of menaquinone biosynthetic genes can be developmentally regulated, with expression levels changing during the transition from vegetative growth to sporulation. asm.org The identification of regulatory genes within or near biosynthetic gene clusters is a key strategy for discovering and prioritizing novel metabolic pathways. acs.org

Feedback Inhibition Mechanisms (e.g., MenD by DHNA)

A critical mechanism for regulating metabolic pathways is feedback inhibition, where a downstream product of the pathway inhibits an early enzymatic step. In menaquinone biosynthesis, the enzyme MenD, which catalyzes the first committed step of the classical pathway, is allosterically inhibited by 1,4-dihydroxy-2-naphthoic acid (DHNA), a downstream metabolite. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govnih.govresearchgate.net

This feedback inhibition has been demonstrated in both Mycobacterium tuberculosis and Staphylococcus aureus. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govnih.gov DHNA binds to an allosteric site on the MenD enzyme, distinct from the active site, inducing a conformational change that inhibits its catalytic activity. nih.govnih.govresearchgate.net Specific arginine residues within the allosteric binding pocket have been identified as crucial for this inhibition. nih.govnih.gov This mechanism provides a rapid and direct way to control the flux through the menaquinone biosynthetic pathway in response to the intracellular concentration of its products. royalsocietypublishing.orgnih.gov

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in menaquinone biosynthesis exhibit specific subcellular localizations, which is crucial for the efficient production and delivery of the final lipid-soluble product to the cell membrane. frontiersin.orgnih.gov The initial steps of the classical pathway, leading to the formation of DHNA, are catalyzed by soluble, cytoplasmic enzymes. nih.gov

However, the subsequent steps, which involve the addition of the long, hydrophobic isoprenoid tail, are membrane-associated. researchgate.netfrontiersin.org In mycobacteria, for instance, the prenyltransferase MenA is associated with the conventional plasma membrane. frontiersin.org In contrast, the final two enzymes, the methyltransferase MenG and the reductase MenJ, are localized to a specialized region of the plasma membrane known as the intracellular membrane domain (IMD). frontiersin.org This spatial segregation suggests a highly organized process that channels the intermediates and ensures the final menaquinone product is correctly integrated into the membrane where it functions in the electron transport chain. frontiersin.org

Metabolic Roles and Biochemical Interactions of Menaquinol 10 in Microorganisms

Role in Bacterial Electron Transport Chains

In numerous Gram-positive and anaerobically respiring Gram-negative bacteria, the menaquinone/menaquinol (B15198786) pool is a central component of the electron transport chain (ETC), playing a role analogous to ubiquinone in mitochondria and aerobically respiring bacteria. nih.govrsc.orgrsc.org This system is vital for generating metabolic energy through oxidative phosphorylation. nih.gov

The primary function of menaquinones like MK-10 is to act as a mobile carrier of electrons and protons within the bacterial cell membrane. This is accomplished through a continuous redox cycle. rsc.org In this cycle, the oxidized form, menaquinone (MK), accepts two electrons and two protons from a donor enzyme complex, becoming the fully reduced menaquinol (MKH₂). rsc.orgresearchgate.net This menaquinol then diffuses laterally through the membrane to an acceptor complex, to which it donates the two electrons, releasing the protons and reverting to its oxidized menaquinone form. rsc.org This shuttling of electrons is fundamental for linking the initial dehydrogenases to the terminal reductases or oxidases of the respiratory chain. nih.govresearchgate.net

Menaquinol-10, as part of the menaquinol pool, facilitates electron transfer between the primary dehydrogenases and terminal enzyme complexes. rsc.orgtaylorandfrancis.com It serves as the primary electron shuttle connecting various components embedded in the bacterial cell membrane. rsc.org

Key interactions include:

Accepting Electrons: Menaquinone is reduced to menaquinol by accepting electrons from various oxidoreductases. taylorandfrancis.com Notable examples include the Type-II NADH dehydrogenase (NDH-2) and succinate (B1194679) dehydrogenase (SQR), which oxidize NADH and succinate, respectively. rsc.orgtaylorandfrancis.comasm.org In some bacteria, other dehydrogenases that process substrates like formate (B1220265) or glycerol-3-phosphate also reduce the menaquinone pool. researchgate.net

Donating Electrons: Menaquinol donates electrons to terminal complexes. In many aerobic and anaerobic respiratory chains, this involves transferring electrons to a cytochrome bc₁ complex (or a functional equivalent like the b₆f complex). rsc.orgasm.orgportlandpress.com The cytochrome bc₁ complex then transfers these electrons to a terminal oxidase (like cytochrome aa₃ or cytochrome bd oxidase) for the final reduction of oxygen or to a terminal reductase for the reduction of alternative electron acceptors such as nitrate (B79036) or fumarate (B1241708) under anaerobic conditions. taylorandfrancis.comasm.orgfrontiersin.org

Table 1: Key Respiratory Complexes Interacting with the Menaquinone/Menaquinol Pool

| Complex Type | Name/Example | Role in Relation to Menaquinone Pool |

| Electron Donors (Reduce Menaquinone) | Type-II NADH Dehydrogenase (NDH-2) | Oxidizes NADH from central metabolism and transfers electrons to menaquinone. rsc.orgtaylorandfrancis.com |

| Succinate Dehydrogenase (SQR/Complex II) | Oxidizes succinate and transfers electrons to menaquinone. rsc.orgasm.org | |

| Electron Acceptors (Oxidize Menaquinol) | Cytochrome bc₁ Complex (Complex III) | Accepts electrons from menaquinol and transfers them to terminal oxidases or other carriers. rsc.orgasm.org |

| Cytochrome bd-type Menaquinol Oxidase | A terminal oxidase that accepts electrons directly from menaquinol to reduce oxygen. taylorandfrancis.comasm.org | |

| Fumarate Reductase | A terminal reductase in anaerobic respiration that accepts electrons from menaquinol to reduce fumarate. rsc.org | |

| Nitrate Reductase | A terminal reductase in anaerobic respiration that accepts electrons from menaquinol to reduce nitrate. pnas.org |

The transfer of electrons via the menaquinone/menaquinol cycle is coupled to the generation of a proton motive force (PMF). rsc.orgasm.org The PMF is an electrochemical gradient across the bacterial membrane, composed of both a pH gradient (ΔpH) and an electrical potential (Δψ). asm.org This gradient is established as protons are translocated from the cytoplasm to the outside of the cell during electron transport. taylorandfrancis.com The oxidation of menaquinol at the outer face of the membrane by complexes like the cytochrome bc₁ complex contributes to this proton translocation. asm.org The stored energy of the PMF is then harnessed by the F₀F₁-ATP synthase complex, which allows protons to flow back into the cytoplasm, driving the synthesis of ATP from ADP and inorganic phosphate (B84403). rsc.orgnih.govtaylorandfrancis.com

Interaction with Respiratory Complexes (e.g., NADH Dehydrogenase, Succinate Dehydrogenase, Cytochrome bc1 Complex)

Physiological Significance of Menaquinone Side Chain Lengths

Bacteria produce menaquinones with varying isoprenoid side chain lengths, from short-chain (e.g., MK-1) to long-chain (e.g., MK-10) variants. frontiersin.orgcambridge.org The specific length of the side chain is not random; it is controlled by the bacterium and is thought to be a key determinant of the molecule's specific function and localization within the membrane. frontiersin.orgcaldic.com

The length of the polyisoprenoid tail influences the physicochemical properties of the menaquinone, such as its hydrophobicity and mobility, which in turn affects its functional role. wikipedia.org Long-chain menaquinones, such as MK-8, MK-9, and MK-10, are the major forms in many bacteria, including Lactococcus cremoris and Bacteroides fragilis. frontiersin.orgcambridge.orgcaldic.com Research suggests a functional dichotomy between short- and long-chain menaquinones.

Long-Chain Menaquinones (e.g., MK-10): Their extended, highly lipophilic tail anchors them firmly within the lipid bilayer. This positioning is thought to make them more efficient at mediating electron transfer between large, membrane-embedded protein complexes that constitute the primary respiratory chain. frontiersin.org Their role is primarily associated with robust aerobic respiration and the generation of a proton motive force for ATP synthesis. frontiersin.org

Short-Chain Menaquinones: These molecules are less hydrophobic and potentially more mobile. Studies in Lactococcus cremoris suggest that short-chain forms like MK-1 and MK-3 are preferentially used to mediate reactions with extracellular electron acceptors and extracellular oxygen. frontiersin.org

Table 2: Proposed Differential Functions of Menaquinone Chain Lengths

| Menaquinone Type | Representative Examples | Proposed Primary Function | Rationale |

| Long-Chain | MK-8, MK-9, MK-10 | More efficient in aerobic respiratory electron transport chain (intramembrane). frontiersin.org | The long side chain optimizes positioning and interaction between membrane-spanning respiratory complexes. frontiersin.org |

| Short-Chain | MK-1, MK-3 | Preferred for mediating extracellular electron transfer (EET) and reacting with extracellular oxygen. frontiersin.org | Higher mobility may facilitate interaction with substrates or enzymes at the membrane-extracellular interface. frontiersin.org |

Extracellular electron transfer (EET) is a metabolic process where microorganisms transfer electrons to or from extracellular substrates, such as minerals or other cells. frontiersin.org The menaquinone pool is crucial for this process in several Gram-positive bacteria. frontiersin.orgnih.gov In Listeria monocytogenes, for example, an EET pathway utilizes menaquinones to transfer reducing equivalents from intracellular NADH to extracellular electron acceptors like iron (Fe³⁺) or copper (Cu²⁺). nih.gov

While the menaquinone pool as a whole is implicated, the specific roles of different chain-length variants in EET are an area of active research. Evidence suggests that the functional specialization seen in intramembrane respiration may extend to EET. frontiersin.org As noted, studies on Lactococcus cremoris indicate that short-chain menaquinones are more adept at mediating EET, possibly due to their ability to more readily interact with components at the cell surface. frontiersin.org In contrast, long-chain forms like MK-10 are likely retained for their specialized role within the internal respiratory chain. frontiersin.org

Adaptation to Varied Environmental Conditions (Aerobic vs. Anaerobic Respiration)

This compound, the reduced form of menaquinone-10 (MK-10), is a crucial component of the electron transport chain in various microorganisms, facilitating adaptation to fluctuating oxygen availability. frontiersin.org Menaquinones, in general, are vital for both aerobic and anaerobic respiration in Gram-positive bacteria. frontiersin.org

In anaerobic environments, menaquinones like MK-10 are essential for respiration, utilizing alternative electron acceptors such as fumarate or nitrate. frontiersin.org For instance, Bacteroides fragilis, a prominent gut anaerobe, predominantly utilizes a pool of menaquinones ranging from MK-8 to MK-11, with MK-10 being the most abundant form under both anaerobic and nanaerobic (very low oxygen) conditions. asm.org This bacterium maintains the capability for both anaerobic respiration using fumarate and nanaerobic respiration using oxygen concurrently, with MK-10 playing a central role in transferring electrons from NADH to the terminal reductases in both pathways. asm.org

Conversely, under aerobic conditions, some bacteria shift their quinone pool composition. For example, Escherichia coli primarily uses ubiquinone for aerobic respiration, while menaquinones are more prevalent during anaerobic growth. frontiersin.orgplos.org However, some bacteria, like Lactococcus cremoris, which can produce a range of menaquinones including MK-10, can switch from a fermentative metabolism to aerobic respiration in the presence of oxygen and exogenous heme, a process enabled by menaquinones acting as electron carriers. frontiersin.org The length of the isoprenoid side chain of menaquinones can influence the efficiency of electron transport under different conditions, although the specific advantages of MK-10 in this regard are still an area of active research.

The transition between aerobic and anaerobic states is often controlled by regulatory systems that sense the redox state of the quinone pool. frontiersin.org In E. coli, the ArcB/A two-component system, which regulates gene expression in response to oxygen availability, is influenced by the redox state of all three of its endogenous quinones: ubiquinone, demethylmenaquinone (B1232588), and menaquinone. frontiersin.org The reduced forms (quinols) activate the sensor kinase ArcB, while the oxidized forms (quinones) deactivate it. frontiersin.org This highlights the integral role of the menaquinol/menaquinone pool, including potentially MK-10 in organisms that produce it, in sensing and responding to environmental oxygen levels.

Other Cellular Metabolic Functions

Beyond its well-established role in respiration, this compound is implicated in other vital cellular processes in microorganisms.

Active Transport Mechanisms

Menaquinones, including by extension MK-10, are involved in active transport processes across the bacterial cell membrane. nih.gov Active transport is an energy-dependent process that moves solutes against a concentration gradient, a crucial function for nutrient acquisition in often dilute environments. microbiologyclass.net The energy for this transport can be derived from the proton motive force generated by the electron transport chain, in which menaquinol plays a pivotal role. rsc.org By participating in the transfer of electrons and the translocation of protons across the membrane, this compound contributes to establishing the electrochemical gradient necessary to power various active transport systems. microbiologyclass.netrsc.org

Endospore Formation in Gram-Positive Bacteria

In some Gram-positive bacteria, menaquinones are essential for the process of endospore formation. nih.gov Endospores are dormant, highly resistant structures that allow bacteria to survive harsh environmental conditions such as nutrient deprivation, high temperatures, and radiation. wikipedia.orgcornell.edu The formation of an endospore, or sporulation, is a complex developmental process. cornell.eduyoutube.com Studies in Bacillus subtilis have shown that menaquinone concentration changes during growth and early sporulation. jst.go.jp While the precise mechanistic role of specific menaquinone homologues like MK-10 in sporulation is not fully elucidated, their involvement in the electron transport chain is critical for providing the necessary ATP and maintaining cellular functions during this energy-intensive process. nih.govrsc.org

Cellular Redox Homeostasis and Oxidative Stress Responses

This compound, as the reduced form of MK-10, is a key player in maintaining cellular redox homeostasis and in the response to oxidative stress. The balance between the reduced (menaquinol) and oxidized (menaquinone) forms of the menaquinone pool is a critical indicator of the cell's metabolic state and the level of oxidative stress. imrpress.comimrpress.com

The menaquinol/menaquinone couple acts as a mobile electron carrier in the cell membrane, transferring electrons between various dehydrogenases and reductases. rsc.org This activity is central to cellular respiration and energy production. However, under certain conditions, electrons can leak from the electron transport chain, particularly from semiquinone radicals, leading to the formation of reactive oxygen species (ROS) like the superoxide (B77818) anion. imrpress.comimrpress.com An accumulation of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids. oup.com

Conversely, the reduced form, menaquinol, can also function as a lipid-soluble antioxidant. imrpress.com It can directly neutralize free radicals and participate in the regeneration of other antioxidants, thereby helping to protect the cell from oxidative damage. imrpress.com

The cellular response to oxidative stress often involves the upregulation of protective mechanisms. nih.gov The redox state of the menaquinone pool itself can act as a signal to regulatory systems that control the expression of genes involved in stress responses. nih.gov For example, in some bacteria, the redox state of the menaquinone pool influences two-component systems that regulate adaptation to changing oxygen levels and oxidative stress. frontiersin.orgnih.gov Therefore, this compound is not just a participant in the processes that can generate oxidative stress but is also involved in the sensing and response mechanisms that help the cell to survive it.

Data Tables

Table 1: Microorganisms Producing Menaquinone-10 and its Respiratory Role

| Microorganism | Environment | Role of Menaquinone-10 | Reference(s) |

| Bacteroides fragilis | Human Gut (Anaerobic/Nanaerobic) | Predominant menaquinone; essential for both anaerobic (fumarate) and nanaerobic (oxygen) respiration. | asm.org |

| Lactococcus cremoris | Dairy Fermentations (Facultative Anaerobe) | Part of a range of produced menaquinones (MK-3, MK-5 to MK-10); enables switch to aerobic respiration. | frontiersin.org |

| Staphylococcus aureus (Smith strain) | Clinical Isolate | Produced in addition to the typical MK-8 and MK-9; associated with altered antibiotic sensitivity. | frontiersin.org |

Table 2: Summary of Metabolic Functions of this compound

| Metabolic Function | Description | Key Interaction | Reference(s) |

| Anaerobic/Nanaerobic Respiration | Electron carrier in the electron transport chain, transferring electrons to alternative acceptors like fumarate or low levels of oxygen. | Interacts with NADH dehydrogenases and terminal reductases (e.g., fumarate reductase, cytochrome bd oxidase). | frontiersin.orgasm.org |

| Active Transport | Contributes to the generation of the proton motive force that powers the transport of nutrients against a concentration gradient. | Part of the electron transport chain that establishes the electrochemical gradient across the cell membrane. | nih.govmicrobiologyclass.netrsc.org |

| Endospore Formation | Provides energy (ATP) and maintains cellular functions required for the complex process of sporulation in some Gram-positive bacteria. | Essential component of the respiratory chain needed to fuel the energy-intensive sporulation process. | nih.govjst.go.jp |

| Redox Homeostasis & Oxidative Stress | Acts as both a potential source of ROS via electron leakage and as a lipid-soluble antioxidant. The MQ/MQH₂ ratio is a key indicator and regulator of cellular redox state. | Donates electrons (as menaquinol) to neutralize radicals; accepts electrons (as menaquinone) in the respiratory chain. | imrpress.comimrpress.comoup.com |

Research Methodologies for Menaquinol 10 Studies

Advanced Analytical Techniques for Menaquinone/Menaquinol (B15198786) Quantification and Characterization

The quantification and characterization of menaquinones, including menaquinol-10, rely heavily on chromatographic and spectrometric methods. These techniques offer the sensitivity and selectivity required to differentiate between various menaquinone homologs and their redox states.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of menaquinones. imrpress.comresearchgate.net Reversed-phase HPLC, often utilizing C18 columns, is the most common approach for separating these nonpolar compounds. researchgate.netacs.org The choice of mobile phase, typically a mixture of polar and nonpolar solvents like methanol, ethanol (B145695), isopropanol, and hexane, is critical for achieving optimal separation of different menaquinone homologs. imrpress.comacs.org

UV detection is a widely used method in HPLC for the quantification of menaquinones. researchgate.netwalshmedicalmedia.com The characteristic absorbance of the naphthoquinone ring allows for detection at specific wavelengths, typically around 248 nm and 270 nm. researchgate.net While cost-effective and robust, UV detection can sometimes lack the sensitivity required for trace analysis in biological samples and may be susceptible to interference from other co-eluting compounds. nih.govoup.com The limit of detection for menaquinones using HPLC with UV detection can vary depending on the specific homolog and the complexity of the sample matrix. For instance, in some applications, the limit of detection for Coenzyme Q10, a structurally similar compound, using conventional HPLC-UV systems is reported to be around 50 ng/mL. imrpress.com

Table 1: UV Absorbance Maxima for Menaquinones in Different HPLC Systems

| HPLC System | Absorbance Peak 1 (nm) | Absorbance Peak 2 (nm) | Source |

| UPLC | 247.5 | 269.5 | researchgate.net |

| HPLC | 248.3 | 269.6 | researchgate.net |

| HPLC | 248 | Not specified | walshmedicalmedia.com |

| HPLC | 268 | Not specified | nih.gov |

To enhance sensitivity and selectivity, fluorimetric detection coupled with post-column derivatization is employed. acs.orgrsc.orgacs.org This method involves the post-column reduction of menaquinones (the oxidized form) to their corresponding fluorescent hydroquinones (menaquinols). This reduction can be achieved using a catalyst such as metallic zinc or platinum oxide. rsc.orgacs.org The resulting menaquinols are highly fluorescent and can be detected with high sensitivity. This technique has been successfully used to determine phylloquinone and menaquinones (MK-4 to MK-10) in various animal-derived food products. acs.orgacs.orgcapes.gov.br The detection limits for this method are significantly lower than those of UV detection, with reported limits of 150 pg for MK-10. rsc.org A similar method for animal tissues reported a detection limit of 70 pg/g for menaquinone-10. nih.gov

Menaquinones can exist as geometric isomers (cis and trans) due to the double bonds in their isoprenoid side chains. acs.org The trans isomer is generally considered the biologically active form, making the separation and quantification of these isomers crucial for accurate biological assessment. acs.org Specialized chromatographic techniques, such as argentation chromatography, which involves the use of silver ions to interact differently with cis and trans double bonds, have been developed for the separation of menaquinone-7 (B21479) geometric isomers. researchgate.netx-mol.net While specific applications for this compound isomer separation are less documented, the principles of these methods could be adapted. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of these separated isomers. acs.org

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), has become an indispensable tool for the definitive identification and highly sensitive quantification of menaquinones. nih.govfrontiersin.orglcms.cz LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of MS, providing a high degree of specificity. lcms.cz

LC-MS/MS further enhances selectivity and sensitivity by performing a second stage of mass analysis on fragmented ions. bevital.no This technique, often utilizing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), allows for the unambiguous identification of different menaquinone homologs, including MK-10, based on their specific mass-to-charge ratios and fragmentation patterns. bevital.noresearchgate.net For instance, in one study, the molecular mass of various menaquinones, including those up to MK-15, was accurately determined using UPLC-MS, with the observed ions often being sodium adducts ([M+Na]+). researchgate.net LC-MS/MS methods have been developed for the simultaneous measurement of multiple vitamin K analogs, including menaquinones, in human plasma and serum. nih.govbevital.no These methods offer excellent sensitivity, with limits of detection often in the picogram to femtomole range. nih.govnih.gov

The lipophilic nature of this compound necessitates efficient extraction from its matrix, which can range from microbial cells to complex biological fluids and tissues. imrpress.comnih.gov The primary goal of sample preparation is to isolate the analyte of interest while removing interfering substances that could affect the accuracy and sensitivity of the analysis. nih.gov

Commonly used techniques for extracting menaquinones include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE protocols often involve the use of organic solvent mixtures such as chloroform/methanol, hexane/isopropanol, or ethanol/hexane to extract the lipid-soluble menaquinones. nih.govacs.orgnih.gov For microbial samples, a preliminary step of cell lysis, for example using lysozyme, is often required to release the intracellular menaquinones before solvent extraction. frontiersin.orgnih.gov One study found that a lysozyme-chloroform-methanol (LCM) method was more efficient and faster for extracting menaquinones from wet bacterial biomass compared to traditional methods that require freeze-drying. nih.gov Another approach for microbial fermentation broth involves thermo-acidic extraction with ethanol and sulfuric acid. acs.orgnih.gov

For complex biological matrices like plasma or tissues, protein precipitation with solvents like ethanol or acetonitrile (B52724) is a common initial step, often followed by LLE or SPE for further purification. nih.govthermofisher.com To prevent the oxidation of the unstable menaquinol form to menaquinone during sample preparation, it is crucial to work under conditions that minimize exposure to oxygen and light, and often involves the addition of antioxidants. hawaii.edu

Table 2: Common Solvents and Methods for Menaquinone Extraction

| Extraction Method | Solvents/Reagents | Sample Matrix | Source |

| Liquid-Liquid Extraction | Chloroform, Methanol | Microbial Cells | nih.govnih.gov |

| Liquid-Liquid Extraction | n-Hexane, Isopropanol, Water | Fermentation Broth | acs.org |

| Liquid-Liquid Extraction | 2-Propanol, Hexane | Meat and Fish Products | acs.orgacs.org |

| Solid-Liquid Extraction | Acetonitrile, Ethanol | Vegetables | mdpi.com |

| Thermo-Acidic Extraction | Ethanol, H₂SO₄ | Fermentation Broth | acs.orgnih.gov |

| Lysozyme-Chloroform-Methanol (LCM) | Lysozyme, Chloroform, Methanol | Wet Bacterial Biomass | nih.gov |

| Protein Precipitation & LLE | Ethanol, Hexane | Serum | thermofisher.com |

Fluorimetric Detection with Post-Column Derivatization

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Quantification

Omics Approaches in Menaquinone Research

Modern biological research has increasingly adopted "omics" technologies to unravel the complexities of cellular and organismal functions. These high-throughput methods allow for the comprehensive analysis of various biological molecules, providing a holistic view of the systems being studied. In the context of menaquinone research, these approaches are pivotal for understanding its biosynthesis, regulation, and interactions within biological systems.

Genomics and phylogenomics are fundamental in identifying the genes and evolutionary history of menaquinone biosynthetic pathways. By analyzing and comparing the genomes of different organisms, researchers can identify the genes encoding the enzymes responsible for menaquinone synthesis. frontiersin.orgnih.gov

Two primary pathways for menaquinone biosynthesis are known: the classical pathway and the futalosine (B117586) pathway. scienceopen.com The classical pathway utilizes isochorismate, while the futalosine pathway proceeds through futalosine. frontiersin.orgscienceopen.com Genomic analyses have been crucial in identifying the distribution of these pathways across prokaryotes. scienceopen.comoup.com For instance, a study analyzing 1,294 prokaryotic proteomes found the classical menaquinone pathway in 32.1% of the organisms, whereas the futalosine pathway was present in a broader taxonomic range, suggesting its earlier evolutionary origin. scienceopen.com

Phylogenomic studies, which examine the evolutionary relationships based on genomic data, have provided insights into the evolution of these pathways. scienceopen.comoup.com For example, the genes for the classical menaquinone pathway in archaea are thought to have been acquired from bacteria via horizontal gene transfer. scienceopen.com Furthermore, the analysis of concatenated sequences of menaquinone biosynthetic genes (menA-G) has been used to refine the phylogenetic relationships among bacteria, highlighting the importance of these pathways in bacterial evolution. frontiersin.org

The precursors for the isoprenoid side chain of menaquinone, dimethylallyl diphosphate (B83284) and isopentenyl diphosphate, are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. scienceopen.comoup.com Phylogenomic analyses suggest that the MVA pathway is likely an ancestral metabolic route in all three domains of life. scienceopen.comoup.com

Table 1: Key Genes in Menaquinone Biosynthetic Pathways

| Gene | Enzyme | Pathway | Function |

| menA-G | Various | Classical Menaquinone Pathway | A set of seven genes responsible for the synthesis of menaquinone. frontiersin.org |

| mqnABCD | Various | Futalosine Pathway | Four enzymes that convert chorismate to 1,4-dihydroxy-6-naphthoate. scienceopen.com |

| menJ | Menaquinone Reductase | Classical Menaquinone Pathway | Catalyzes the saturation of the isoprenyl side chain of menaquinones. frontiersin.org |

Metabolomics involves the systematic study of small molecules, or metabolites, within a biological system. frontiersin.org This approach provides a direct snapshot of the physiological state of a cell or organism. frontiersin.orgresearchgate.net In menaquinone research, metabolomics is used to measure the levels of menaquinone and its precursors, thereby providing insights into the efficiency and regulation of its biosynthetic pathways. researchgate.netfrontiersin.org

Table 2: Applications of Metabolomics in Menaquinone Research

| Application | Description | Key Findings |

| Pathway Flux Analysis | Tracing the flow of metabolites through the menaquinone biosynthesis pathway using isotopic labeling. | Identifies rate-limiting steps and bottlenecks in production. researchgate.net |

| Metabolite Profiling | Comprehensive measurement of metabolites in a biological sample to understand the metabolic state. | Reveals the impact of menaquinone production on cellular metabolism. frontiersin.org |

| Biomarker Discovery | Identifying metabolites associated with specific physiological or pathological conditions. | Menaquinone pathway enrichment has been observed in certain disease states. e-dmj.org |

Metatranscriptomics and metaproteomics are powerful tools for studying the functional activity of microbial communities. Metatranscriptomics analyzes the complete set of RNA transcripts (the metatranscriptome) in a sample, providing a picture of which genes are actively being expressed. bioflux.com.rogithub.ionih.gov Metaproteomics, on the other hand, identifies the proteins present in a sample, offering direct evidence of functional activity. bioflux.com.rouni.lu

In the context of menaquinone research, these approaches can reveal which microorganisms within a community are actively producing menaquinones and under what conditions. ku.dk For example, a metatranscriptomic study of a microbial mat in a geothermal spring revealed temporal patterns in the transcription of genes involved in photosynthesis and energy production in Chloroflexi, which are known to produce menaquinones. ku.dk

Metaproteomics can identify and quantify the enzymes of the menaquinone biosynthetic pathways, providing a direct measure of the pathway's activity. uni.lu By integrating metatranscriptomic and metaproteomic data, researchers can gain a more complete understanding of the regulation of menaquinone biosynthesis in complex microbial ecosystems. nih.govuni.lu This integration can link the genetic potential (from metagenomics) to the actual functional output of the community. nih.gov

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level understanding of complex biological processes. biorxiv.orgnih.govmdpi.com This holistic approach is particularly valuable for deciphering the intricate roles of menaquinones in microbial communities and their interactions with a host. biorxiv.orgresearchgate.net

By combining these different layers of biological information, researchers can build comprehensive models of menaquinone metabolism. biorxiv.orgnih.gov For example, an integrated multi-omics approach can identify not only the species capable of producing menaquinones (genomics) but also when and why they are producing them (transcriptomics and proteomics), and what the metabolic consequences are (metabolomics). biorxiv.orgnih.govresearchgate.net

Such integrative analyses have been used to identify disease-associated modules, which are sets of features from different omics layers that collectively shift in disease states. biorxiv.orgnih.gov For instance, menaquinone biosynthesis has been identified as a key pathway in modules associated with certain inflammatory conditions. biorxiv.orgnih.gov This demonstrates the power of multi-omics in generating hypotheses about the role of microbial metabolism in health and disease. biorxiv.orgnih.gov The ultimate goal of these integrative approaches is to move beyond lists of individual molecules to a more mechanistic understanding of the system as a whole. biorxiv.orgnih.gov

Metatranscriptomics and Metaproteomics for Gene Expression and Enzyme Activity

In Vitro Biochemical and Cellular Model Systems

In vitro models are indispensable for the detailed investigation of biochemical pathways and cellular processes in a controlled environment. These systems allow researchers to manipulate specific variables and observe their effects on menaquinone production and function.

Bacterial fermentation models are widely used to study and optimize the production of menaquinones. nih.govnih.govfrontiersin.org Various bacterial species, particularly Bacillus subtilis and certain lactic acid bacteria, are known producers of different forms of menaquinone, including menaquinone-7 (MK-7). nih.govnih.govfrontiersin.org

In these models, researchers can systematically vary fermentation conditions such as nutrient composition, temperature, pH, and aeration to determine their impact on bacterial growth and menaquinone yield. nih.govfrontiersin.orgmdpi.com For example, studies have shown that batch feeding with carbon sources like glucose or glycerol (B35011) can significantly enhance MK-7 production in B. subtilis. nih.govfrontiersin.org The use of biofilm reactors has also been shown to improve the metabolic activity of microbial cells, leading to higher menaquinone yields. nih.govfrontiersin.org

These models are also crucial for genetic engineering efforts aimed at increasing menaquinone production. By overexpressing key genes in the biosynthetic pathway or limiting the production of by-products, researchers have been able to significantly increase menaquinone titers in various bacterial strains. frontiersin.org

Table 3: Bacterial Strains and Fermentation Conditions for Menaquinone Production

| Bacterial Strain | Menaquinone Produced | Fermentation Conditions | Key Findings |

| Bacillus subtilis natto | MK-7 | Optimized medium and fermentation parameters. | A well-known producer used for industrial-scale production. nih.gov |

| Lactococcus lactis | MK-3, MK-9 | Anaerobic conditions. | Anaerobic conditions resulted in a twofold increase in menaquinone yield. mdpi.com |

| Flavobacterium meningosepticum | Menaquinones | - | Identified as a significant menaquinone-producing bacterium. nih.gov |

Recombinant Protein Expression and Enzymatic Assays

The study of this compound biosynthesis, particularly the formation of its characteristic 10-unit isoprenoid side chain, heavily relies on recombinant protein technology. The key enzyme responsible for synthesizing the C50 decaprenyl diphosphate precursor is decaprenyl diphosphate synthase, encoded by the ddsA gene. researchgate.netnih.gov

Researchers have successfully cloned the ddsA gene from various microorganisms, such as Gluconobacter suboxydans and Rhodobacter capsulatus, and expressed it in a heterologous host, most commonly Escherichia coli. researchgate.netnih.govnih.gov For instance, the ddsA gene from G. suboxydans, consisting of a 948-base-pair open reading frame (ORF), was cloned and expressed in E. coli. nih.gov This expression was functional, as it complemented the lethality of a mutation in the endogenous E. coli octaprenyl diphosphate synthase gene (ispB) and resulted in the production of ubiquinone-10 (Q-10), demonstrating that the recombinant enzyme was active in the host and that Q-10 could substitute for the native Q-8. researchgate.netnih.gov Similarly, the expression of R. capsulatusddsA in E. coli also led to the synthesis of UQ-10 alongside the endogenous UQ-8. nih.gov

For detailed characterization, the recombinant DdsA protein is often purified. A common strategy involves expressing the protein with an affinity tag, such as a polyhistidine-tag (His-tag), which allows for purification from the cellular lysate using techniques like metal-chelating chromatography. researchgate.netnih.gov

Enzymatic assays are then performed on the purified recombinant protein to determine its biochemical properties. These assays typically measure the synthesis of decaprenyl diphosphate from its precursors, isopentenyl diphosphate (IPP) and an allylic diphosphate primer like farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP). The activity of the purified His-tagged DdsA from G. suboxydans was found to be dependent on specific conditions. nih.gov Full activity required the presence of a detergent (0.05% Triton X-100) and 10 mM Mg²⁺. nih.gov The enzyme's affinity for its substrates was quantified by determining the Michaelis constants (Kₘ). nih.gov

Mutational analyses are also conducted to identify amino acid residues crucial for the enzyme's catalytic activity and for determining the final length of the isoprenoid chain. nih.gov For example, introducing single-amino-acid substitutions in the DdsA protein from G. suboxydans revealed that Ala70 is an important residue for both enzyme activity and the determination of the product's chain length. nih.gov

Table 1: Enzymatic Properties of Recombinant DdsA from Gluconobacter suboxydans

| Parameter | Value | Conditions |

|---|---|---|

| Kₘ for Geranyl Diphosphate | 7.00 µM | Assayed with purified His-tagged DdsA. nih.gov |

| Kₘ for Farnesyl Diphosphate | 0.50 µM | Assayed with purified His-tagged DdsA. nih.gov |

| Kₘ for Geranylgeranyl Diphosphate | 0.32 µM | Assayed with purified His-tagged DdsA. nih.gov |

| Cofactor Requirement | 10 mM Mg²⁺ | Required for full activity. nih.gov |

| Detergent Requirement | 0.05% Triton X-100 | Required for full activity. nih.gov |

Model Membrane Systems for Lipid-Quinone Interactions

To understand the function of this compound within the cell membrane, researchers employ various model membrane systems. These artificial systems mimic the properties of biological membranes, allowing for detailed investigation of the interactions between lipids and quinones like this compound. mdpi.com Prominent model systems include Langmuir monolayers, lipid bilayers (such as liposomes and solid-supported bilayers), and micelles. mdpi.comwindows.netnih.gov

Langmuir monolayers, formed at an air-water interface, provide insights into the packing, location, and disruptive effects of quinones within a single layer of phospholipids. nih.gov Studies using truncated menaquinone (MK) homologs (MK-1 to MK-4) in monolayers of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylethanolamine (DPPE) have been conducted to understand how these molecules associate with phospholipids. nih.gov

Bilayer systems, such as liposomes or solid-supported bilayer lipid membranes (sBLMs), offer a closer representation of the cellular membrane. mdpi.comnih.gov These models are used to study the distribution, orientation, and dynamics of quinones within the hydrophobic core of the membrane. nih.govresearchgate.net For example, molecular dynamics (MD) simulations have been used to probe the location of truncated MKs within a model bilayer, finding that they reside deeper in the hydrophobic region, closer to the phospholipid tails, compared to ubiquinones. nih.govnih.gov These simulations also suggest that the location of the menaquinone headgroup does not significantly change with the length of the isoprenoid side chain. nih.gov

Studies on menaquinone-8 (MK-8) and its reduced form, menaquinol-8, in model archaeal bilayers have shown that at concentrations above 10%, MK-8 tends to segregate to the middle of the membrane. Atomistic molecular dynamics simulations reveal a strong tendency for both quinone (oxidized) and quinol (reduced) forms to be located near the lipids' acyl groups, just below the headgroup region, with a secondary location for the quinone form in the center of the bilayer. researchgate.net These models also allow for the study of how quinones affect membrane properties. MK-8, for instance, was found to increase bilayer thickness and water permeability.

Electrochemical methods can be combined with model membranes, such as tethered bilayer lipid membranes (tBLMs), to study the activity of quinone oxidoreductases with their native hydrophobic quinone substrates embedded in the membrane. nih.gov While specific experimental data on this compound in these systems is limited, these methodologies provide a robust framework for investigating its interaction with and function within the lipid bilayer, which is essential for its role in cellular electron transport. nih.govnih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Menaquinone-10 | MK-10 |

| Menaquinone-8 | MK-8 |

| Menaquinol-8 | - |

| Menaquinone-4 | MK-4 |

| Menaquinone-1 | MK-1 |

| Decaprenyl diphosphate synthase | DdsA |

| Ubiquinone-10 | UQ-10 |

| Ubiquinone-8 | UQ-8 |

| Isopentenyl diphosphate | IPP |

| Farnesyl diphosphate | FPP |

| Geranylgeranyl diphosphate | GGPP |

| Dipalmitoylphosphatidylcholine | DPPC |

Synthetic and Biosynthetic Strategies for Menaquinol 10 and Derivatives

Microbial Production and Bioprocess Optimization

Microbial fermentation is a primary method for producing menaquinones, particularly for commercial applications. Bacteria naturally synthesize a range of menaquinones, and by selecting high-yielding strains and optimizing their growth conditions, production can be significantly enhanced. nih.govnih.gov

Different bacterial species produce different menaquinone profiles. While Bacillus subtilis is famous for producing high levels of MK-7, other bacteria are known to produce the longer-chain menaquinones, including MK-10. nih.govacs.org

Natural Producers of MK-10: Very long-chain menaquinones, such as MK-10, MK-11, MK-12, and MK-13, are known to be synthesized by anaerobic bacteria of the genus Bacteroides, which are major inhabitants of the human intestinal tract. fao.org Lactic acid bacteria (LAB) also produce a variety of menaquinones. Strains of Lactococcus lactis have been found to produce a spectrum of menaquinones ranging from MK-3 to MK-10, with MK-8 and MK-9 often being the major forms. frontiersin.orgfrontiersin.org For example, Lactococcus lactis YIT 2027 was found to produce menaquinones consisting of MK-8 to MK-10. nih.gov

Screening Techniques: The identification of high-producing strains is a crucial first step. Traditional methods involve isolating bacterial colonies and analyzing their menaquinone content using High-Performance Liquid Chromatography (HPLC). d-nb.info To improve efficiency, high-throughput screening (HTS) strategies have been developed. One innovative method uses Fluorescence-Activated Cell Sorting (FACS), which links menaquinone content to the fluorescence intensity of a dye that responds to changes in the cell membrane potential, allowing for the rapid assay of thousands of cells. nih.govnih.gov

The following table summarizes various microbial strains and the menaquinones they produce.

| Microbial Strain | Primary Menaquinones Produced | Reference |

| Bacteroides spp. | MK-10, MK-11 | fao.org |

| Lactococcus lactis subsp. cremoris MG1363 | MK-5 to MK-10 (MK-8 and MK-9 are major) | nih.govfrontiersin.org |

| Lactococcus lactis YIT 2027 | MK-8 to MK-10 | nih.gov |

| Leuconostoc lactis YIT 3001 | MK-7 to MK-10 | nih.gov |

| Bacillus subtilis var. natto | MK-7 | nih.gov |

| Flavobacterium meningosepticum | MK-6 | mdpi.com |

Once a promising strain is identified, its menaquinone production can be maximized by fine-tuning the fermentation parameters. acs.org The interplay between nutrients and physical conditions significantly affects the metabolic pathways responsible for menaquinone biosynthesis.

Carbon and Nitrogen Sources: The choice of carbon source is critical. In a study with Lactococcus lactis subsp. cremoris MG1363, changing the carbon source from glucose to trehalose (B1683222) resulted in a significant increase in menaquinone production. nih.gov For Bacillus amyloliquefaciens, the addition of 4% glycerol (B35011) to the fermentation medium was found to significantly boost the yield of menaquinones. researchgate.net Rich nitrogen sources like yeast extract and soy peptone are commonly used to support robust growth and production. nih.govresearchgate.net

Temperature and pH: Each microbial strain has an optimal temperature for growth and production. For B. amyloliquefaciens, the optimal temperature for MK production was determined to be 43°C. researchgate.net Most fermentations are carried out at controlled pH levels to ensure optimal enzyme function.

Aeration: The level of oxygen availability can dramatically influence menaquinone synthesis. Fermentation of L. lactis under aerobic conditions (120 rpm shaking) led to a 5.2-fold increase in total menaquinone production compared to static (anaerobic) conditions. nih.gov Conversely, for other organisms or different metabolic goals, anaerobic conditions might be preferable.

The following table details the impact of optimizing various fermentation parameters on menaquinone production in different microorganisms.

| Microorganism | Parameter Optimized | Optimal Condition/Finding | Effect on Production | Reference |

| Lactococcus lactis subsp. cremoris MG1363 | Carbon Source | Trehalose | Increased production compared to glucose | nih.gov |

| Lactococcus lactis subsp. cremoris MG1363 | Aeration | Aerobic (120 rpm) | 5.2-fold increase vs. static culture | nih.gov |

| Bacillus amyloliquefaciens KCTC11712BP | Temperature | 43°C | Optimized for MK production | researchgate.net |

| Bacillus amyloliquefaciens KCTC11712BP | Carbon Source Supplement | 4% Glycerol | Significantly increased MK yield | researchgate.net |

| Bacillus subtilis natto | Medium Composition | 5% yeast extract, 18.9% soy peptone, 5% glycerol | Maximized MK-7 titer to 62.32 mg/L | nih.gov |

| Flavobacterium meningosepticum | Additive (Surfactant) | 1% Polyoxyethyleneoleyl (POE) | Increased yield to 15.95 mg/L | mdpi.com |

Advanced Fermentation Strategies (e.g., Fed-Batch Culture, Biofilm Reactors)

Advanced fermentation strategies are pivotal in optimizing the production of menaquinones, including menaquinol-10, by overcoming limitations observed in traditional batch cultures. Fed-batch cultures and biofilm reactors are two prominent methods employed to enhance yield and productivity.

Fed-batch Culture:

Fed-batch strategy involves the controlled addition of nutrients, typically a carbon source like glucose or glycerol, to the fermentation medium during the process. This approach helps in maintaining low substrate concentrations, which can prevent substrate inhibition and the formation of inhibitory byproducts, thereby extending the production phase and increasing the final product concentration. researchgate.netmdpi.comthescipub.com

For instance, in the production of Menaquinone-7 (B21479) (MK-7) by Bacillus subtilis natto, a fed-batch strategy with glucose addition to a glycerol-based medium in a biofilm reactor resulted in a significant increase in MK-7 concentration to 28.7 ± 0.3 mg/L. researchgate.net This was a 2.3-fold increase compared to suspended-cell bioreactors. researchgate.net Another study demonstrated that the intermittent addition of 2% (w/v) glycerol during fermentation of B. subtilis natto led to a 40% increase in MK-7 concentration compared to a standard batch culture. thescipub.comnih.gov

Biofilm Reactors:

Biofilm reactors provide a surface for microorganisms to attach and form a biofilm, which is a structured community of bacterial cells enclosed in a self-produced polymeric matrix. frontiersin.orgpsu.edu This mode of growth offers several advantages for menaquinone production, including increased cell density, enhanced stability of the producing microorganisms, and resistance to high aeration and agitation rates. mdpi.comfrontiersin.org These factors contribute to a more robust and efficient fermentation process. frontiersin.org

The use of biofilm reactors has been shown to be a practical alternative to static fermentation methods, which are difficult to scale up. researchgate.net In these reactors, microorganisms form mature biofilms on specially designed supports, which allows for a controlled environment and leads to increased production efficiency. psu.eduresearchgate.net For example, the production of MK-7 by B. subtilis natto in a biofilm reactor was significantly higher than in suspended-cell cultures. ingentaconnect.com Optimization of growth parameters such as temperature, pH, and agitation in a biofilm reactor led to an MK-7 concentration of 12.09 mg/L, which was 58% higher than that produced in a suspended-cell culture. researchgate.net The scalability of biofilm reactors has been demonstrated by successfully scaling up the process from a 2-L to a 30-L bioreactor. researchgate.net

| Fermentation Strategy | Microorganism | Key Findings | Resulting Concentration | Reference |

| Fed-Batch Culture | Bacillus subtilis natto | Addition of 2% (w/v) glycerol on the second day of fermentation. | 40% increase in MK-7 compared to batch culture. | thescipub.com |

| Fed-Batch in Biofilm Reactor | Bacillus subtilis natto | Fed-batch addition of glucose to a glucose-based medium. | 28.7 ± 0.3 mg/L of MK-7 (2.3-fold higher than suspended-cell bioreactors). | researchgate.net |

| Biofilm Reactor Optimization | Bacillus subtilis natto | Optimized temperature (35°C), agitation (200 rpm), and pH (6.58). | 12.09 mg/L of MK-7 (58% higher than suspended-cell culture). | researchgate.net |

| Biofilm Reactor Nutrient Optimization | Bacillus subtilis natto | Optimization of glucose, yeast extract, and casein concentrations. | 20.5 ± 0.5 mg/L of MK-7 (344% increase compared to suspended-cell reactors). | ingentaconnect.com |

Genetic Engineering and Metabolic Pathway Engineering for Enhanced Production

Genetic and metabolic engineering strategies are powerful tools for enhancing the production of menaquinones by manipulating the biosynthetic pathways at the molecular level. These approaches aim to increase the precursor supply, remove metabolic bottlenecks, and redirect carbon flux towards the target molecule.

Bacillus subtilis is a commonly used host for menaquinone production due to its GRAS (Generally Recognized As Safe) status, fast growth rate, and the availability of advanced genetic tools. frontiersin.orgresearchgate.net Similarly, Escherichia coli, a natural producer of Menaquinone-8, has been engineered to produce other menaquinone isoforms. nih.govoup.comresearchgate.net

Key strategies in metabolic engineering for menaquinone production include:

Overexpression of rate-limiting genes: To increase the catalytic efficiency of bottleneck steps in the pathway.

Knockout of competing pathways: To redirect metabolic flux towards menaquinone synthesis.

Site-directed mutagenesis: To improve the activity and stability of key enzymes.

CRISPR-Cas systems: For precise and efficient gene editing.

Overexpression of Rate-Limiting Genes in Biosynthetic Pathways

A common strategy to enhance menaquinone production is to overexpress the genes encoding rate-limiting enzymes in the biosynthetic pathway. The menaquinone molecule consists of a naphthoquinone ring derived from the shikimate pathway and an isoprenoid side chain synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.

In Bacillus subtilis, key rate-limiting enzymes have been identified and targeted for overexpression. These include:

Dxs (1-deoxy-D-xylulose-5-phosphate synthase) and Dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase) in the MEP pathway. researchgate.netjmb.or.kr

MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) , which catalyzes the attachment of the isoprenoid side chain to the naphthoquinone ring. researchgate.netmdpi.com

Idi (isopentenyl diphosphate (B83284) isomerase) , which interconverts isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

One study constructed twelve different strains of B. subtilis 168 by overexpressing various combinations of Dxs, Dxr, Idi, and MenA. The strain overexpressing the menA-dxs-dxr-idi cassette showed an 11-fold increase in MK-7 production, reaching 50 mg/L. researchgate.net Another study that overexpressed five genes in the MEP pathway in B. subtilis resulted in a strain producing 415 mg/L of MK-7 in shake flasks. jmb.or.kr

In Lactococcus lactis, overexpression of menF and menA led to the overproduction of short-chained MK-3, while overexpressing mvk and preA enhanced the production of the full-length MK-9. frontiersin.org Combining the overexpression of mvk, preA, and menA resulted in even higher menaquinone levels. frontiersin.org

| Gene(s) Overexpressed | Host Organism | Fold Increase in Production | Final Titer | Reference |

| menA-dxs-dxr-idi | Bacillus subtilis 168 | 11-fold | 50 mg/L | researchgate.net |

| Five MEP pathway genes | Bacillus subtilis | - | 415 mg/L | jmb.or.kr |

| mvk, preA, menA (combined) | Lactococcus lactis | >3-fold | - | frontiersin.org |

| menA and menE from strain Y-2 | Bacillus amyloliquefaciens | - | - | rsc.org |

Gene Knockout Strategies to Redirect Carbon Flux

Gene knockout strategies are employed to eliminate competing metabolic pathways, thereby redirecting the flow of carbon and precursors towards the synthesis of the desired menaquinone.

A significant target for gene knockout is the pathway for the synthesis of other quinones or competing branches of the shikimate pathway. For example, in E. coli, which naturally produces both menaquinone and ubiquinone, blocking the menaquinone pathway by deleting the menA gene led to an 81% increase in the content of Coenzyme Q8 (a type of ubiquinone). researchgate.net While this example focuses on ubiquinone, it demonstrates the principle of redirecting flux between related quinone pathways.

In the context of enhancing menaquinone production, a key strategy in B. subtilis involves knocking out the dhbB gene. frontiersin.org This gene encodes 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, an enzyme in a competing branch of the shikimate pathway that leads to the production of the siderophore bacillibactin. By knocking out dhbB, more of the precursor isochorismate is available for the menaquinone pathway. frontiersin.org

Computational models of metabolism can be used to predict effective gene knockout strategies. biorxiv.orgresearchgate.net For instance, a genome-scale metabolic model of B. subtilis was used to identify knockout targets to optimize central carbon metabolism, leading to an increase in MK-7 production from 259.7 to 318.3 mg/L. nih.gov

| Gene Knockout Target | Host Organism | Rationale | Impact on Production | Reference |

| dhbB | Bacillus subtilis | Redirects isochorismate from bacillibactin synthesis to menaquinone synthesis. | Increased carbon flux towards MK-7. | frontiersin.org |

| pta, ackA, poxB (combined) | Escherichia coli | Reduces acetate (B1210297) production, a common overflow metabolite. | Significantly decreased acetate production, redirecting carbon flux. | nih.gov |

| iclR and arcA | Escherichia coli | Reduces acetate accumulation and alleviates repression of aerobic functional genes. | Synergistically reduced acetate accumulation and optimized metabolic flux. | acs.org |

| Computationally predicted targets | Bacillus subtilis | Optimize central carbon metabolism based on a genome-scale model. | Increased MK-7 titer from 259.7 to 318.3 mg/L. | nih.gov |

Site-Directed Mutagenesis for Enzyme Activity Enhancement or Regulation

Site-directed mutagenesis is a precise technique used to introduce specific changes into the DNA sequence of a gene, resulting in targeted modifications of the encoded protein. patsnap.comneb.com This method is invaluable for enhancing enzyme activity, improving stability, or altering regulatory properties to boost the production of metabolites like this compound. patsnap.comresearchgate.net

By altering key amino acid residues, researchers can improve the catalytic efficiency (kcat) or substrate affinity (Km) of an enzyme. mdpi.com For example, site-directed mutagenesis of a β-glucosidase from Oenococcus oeni resulted in mutants with up to a 3.18-fold increase in activity and significantly improved thermal stability. mdpi.com

In the context of menaquinone synthesis, site-directed mutagenesis has been applied to key regulatory proteins. In one study, the quorum-sensing transcriptional regulator SinR in Bacillus subtilis was targeted. Specific mutations (E97K, Y101L, W104K, R105S) disrupted the formation of the SinR homotetramer, leading to enhanced biofilm formation and a maximized MK-7 yield of 102.56 ± 2.84 mg/L. nih.gov

Another study identified beneficial mutations in key enzymes of the MK-7 biosynthetic pathway in B. subtilis through whole-genome sequencing of a high-producing mutant. mdpi.com Subsequent site-directed mutagenesis to introduce these mutations into the wild-type genes and overexpress them confirmed their positive effect. For instance, overexpression of the mutated menD and menA genes resulted in higher MK-7 titers compared to the overexpression of their wild-type counterparts. mdpi.com

| Target Protein/Gene | Host Organism | Mutation(s) | Effect | Reference |

| SinR (transcriptional regulator) | Bacillus subtilis | E97K, Y101L, W104K, R105S | Disrupted homotetramer, enhanced biofilm, maximized MK-7 yield (102.56 mg/L). | nih.gov |

| MenD (synthase) | Bacillus subtilis | Serine to Leucine at position 249 | Enhanced enzyme activity, increased MK-7 titer. | mdpi.com |

| Dxr (reductoisomerase) | Bacillus subtilis | Glutamine to Lysine at position 351 | Enhanced enzyme activity, increased MK-7 titer. | mdpi.com |